5-azaspiro[3.5]nonan-9-ol hydrochloride
Description
Properties
CAS No. |
2680540-55-8 |
|---|---|
Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.7 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Azaspiro 3.5 Nonan 9 Ol Hydrochloride
Retrosynthetic Analysis of the 5-azaspiro[3.5]nonan-9-ol Hydrochloride Skeleton
A retrosynthetic look at the this compound framework points to several possible disconnection strategies, which in turn suggest various synthetic routes. youtube.com A primary approach is to break the carbon-nitrogen bond within the piperidine (B6355638) ring and the carbon-carbon bonds of the cyclobutane (B1203170) ring.
A frequently used strategy simplifies the target molecule by disconnecting the piperidine ring, leading back to a substituted cyclobutanone (B123998) as a precursor. This makes the synthesis more manageable by starting with a more accessible cyclobutane derivative. Further deconstruction of the cyclobutane ring can lead to acyclic precursors, although this often requires more intricate cyclization methods.
A key building block, or synthon, in many synthetic routes is a 1,1-disubstituted cyclobutane. For instance, by disconnecting the spiro-system at the C5-N and C9-O bonds, a precursor like 1-(aminomethyl)cyclobutanol (B574032) is suggested. Alternatively, a Dieckmann condensation approach would start with a diester that cyclizes to form a β-ketoester on the cyclobutane ring, which can then be further modified.
Another logical retrosynthetic path focuses on creating the spiro-center as the main step. This can be accomplished through an intramolecular cyclization of a specially functionalized piperidine derivative. For example, a piperidine with a side chain containing a leaving group and a nucleophilic carbon could undergo an intramolecular SN2 reaction to form the cyclobutane ring. A pinacol (B44631) rearrangement is another potential strategy for constructing the spirocyclic core. youtube.com
Total Synthesis Approaches to this compound
The total synthesis of this compound has been achieved through both linear and convergent strategies. Each of these approaches has its own benefits and drawbacks.
Multistep Linear Synthesis Strategies
Linear syntheses of this compound typically begin with simple, readily available starting materials and proceed through a sequence of reactions to construct the target molecule step-by-step. These multistep processes are common in organic synthesis. chemrxiv.orgtue.nl
One such linear synthesis begins with 1,1-cyclobutanedicarboxylic acid. This starting material is converted to its anhydride (B1165640), which is then reacted with a protected amine like benzylamine (B48309) to create a mono-amide carboxylic acid. The carboxylic acid is subsequently reduced to an alcohol, which is then converted to a mesylate. An intramolecular cyclization of the mesylate leads to the formation of a lactam. Finally, reduction of the lactam and ketone, followed by deprotection and salt formation, yields the desired product.
Convergent Synthesis Protocols
Convergent synthesis involves the separate preparation of key fragments of the molecule, which are then joined together at a late stage. This can be a more efficient way to build complex molecules as it allows for the parallel synthesis of different parts of the structure. For this compound, a convergent approach might involve synthesizing a functionalized piperidine and a separate cyclobutane precursor.
For example, a protected 4-piperidone (B1582916) derivative could be reacted with a cyclobutyl Grignard reagent or a similar organometallic compound. This would form the necessary carbon-carbon bond and attach the cyclobutane ring. Subsequent chemical modifications would then lead to the final target molecule. While this approach is appealing in theory, the steric hindrance around the spiro-center can make the crucial coupling step difficult.
Key Transformations and Reaction Mechanisms in Spiroannulation Leading to the Core
The formation of the spirocyclic core is the most critical part of synthesizing 5-azaspiro[3.5]nonan-9-ol. This involves constructing both the azacyclic (piperidine) ring and the spiro-center itself.
Cyclization Reactions for Azacyclic Ring Formation
Several cyclization methods have been utilized to create the piperidine ring of the 5-azaspiro[3.5]nonane system. acs.orgnih.govacs.org
Reductive Amination: A common and effective method is the intramolecular reductive amination of an amino aldehyde or amino ketone. For instance, a precursor containing a cyclobutane ring with an attached aminoethyl side chain and a formyl group can be cyclized using a reducing agent such as sodium triacetoxyborohydride (B8407120). The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to yield the piperidine ring.
Dieckmann Condensation: The Dieckmann condensation is a valuable tool for forming five- and six-membered rings. In the synthesis of 5-azaspiro[3.5]nonane, a diester precursor attached to a nitrogen atom can undergo intramolecular cyclization in the presence of a base to form a β-ketoester. This intermediate can then be decarboxylated and the ketone reduced to produce the desired alcohol.
Lactam Formation and Reduction: As mentioned in the linear synthesis section, forming a lactam followed by its reduction is a reliable two-step method for constructing the piperidine ring. The intramolecular cyclization to form the lactam can be achieved through various amide bond-forming reactions.
Spiro Center Construction Methodologies
Constructing the spiro-center is arguably the most challenging step in synthesizing 5-azaspiro[3.5]nonan-9-ol. youtube.com
Intramolecular Alkylation: A classic method for forming spirocycles is through intramolecular alkylation. This involves a nucleophilic attack from a carbon atom onto an electrophilic center within the same molecule. For instance, a malonic ester derivative attached to a piperidine ring can be deprotonated, and the resulting enolate can displace a leaving group on a side chain to form the cyclobutane ring.
[2+2] Cycloaddition: [2+2] cycloaddition reactions can be a powerful way to construct cyclobutane rings. For example, the photochemical cycloaddition of an alkene tethered to a piperidine ring with another alkene could directly form the spirocyclic core.
Stereochemical Control in the Synthesis of this compound
Control over stereochemistry is paramount in modern medicinal chemistry, as different stereoisomers of a molecule often exhibit distinct biological activities. The synthesis of an enantiomerically pure form of 5-azaspiro[3.5]nonan-9-ol requires careful planning and execution of stereoselective reactions.
Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. For the 5-azaspiro[3.5]nonan-9-ol core, this can be achieved by employing chiral starting materials, catalysts, or auxiliaries at a critical step in the synthetic sequence. One advanced strategy involves the use of enzymatic carbene transferases, which can create structurally diverse azaspiroalkanes with high enantioselectivity under environmentally benign conditions. nih.gov Another approach is the use of phase-transfer catalysis, where a chiral catalyst, often derived from cinchona alkaloids, directs the stereochemical outcome of a key bond-forming reaction, such as the alkylation of a glycine (B1666218) imine analogue to form a spirocyclic proline derivative. mdpi.com Such methods could be adapted to construct the azaspiro[3.5]nonane skeleton enantioselectively.
Diastereoselective synthesis is crucial for controlling the relative stereochemistry between the hydroxyl group at the C-9 position and the spirocyclic center at C-5. The primary method for achieving this control is the stereoselective reduction of the ketone precursor, 5-azaspiro[3.5]nonan-9-one. The choice of reducing agent determines the facial selectivity of the hydride attack on the carbonyl group.
Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), typically approach the carbonyl from the less sterically hindered face, leading to the formation of one diastereomer. Conversely, less sterically demanding reagents like sodium borohydride (B1222165) (NaBH₄) may favor the opposite face, yielding the other diastereomer. The stereochemical outcome is dictated by the transition state energies of the axial versus equatorial attack of the hydride. This principle is a cornerstone in the synthesis of vicinal amino alcohols from chiral starting materials. rsc.org The synthesis of related azaspiro[3.5]nonane systems has demonstrated that the choice of reagents can effectively control the cis or trans relationship between substituents on the spirocyclic core. google.com
| Precursor | Reagent | Major Diastereomer | Rationale |
| 5-Azaspiro[3.5]nonan-9-one | L-Selectride® | trans-alcohol | Attack from the less hindered face |
| 5-Azaspiro[3.5]nonan-9-one | NaBH₄ | cis-alcohol | Attack may favor the more stable chair conformation |
Table 1: Illustrative Diastereoselective Reductions of a Ketone Precursor.
Chiral auxiliaries are removable chiral groups that are temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction. wikipedia.orgresearchgate.net In the synthesis of 5-azaspiro[3.5]nonan-9-ol, a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer camphorsultam, could be appended to the nitrogen atom of a piperidine precursor. wikipedia.orgscielo.org.mx This auxiliary would then bias the facial selectivity of a key spirocyclization step, for example, an intramolecular alkylation or Michael addition, leading to an enantiomerically enriched spirocycle. scielo.org.mxsigmaaldrich.com After the spiro core is formed, the auxiliary is cleaved and can often be recycled. sigmaaldrich.com
Alternatively, catalyst-mediated strategies offer a more atom-economical approach. Asymmetric hydrogenation of the precursor ketone, 5-azaspiro[3.5]nonan-9-one, using a chiral transition metal catalyst (e.g., Ruthenium or Rhodium complexes with chiral ligands like BINAP) can directly produce the chiral alcohol with high enantiomeric excess. This method simultaneously sets the stereochemistry at the C-9 position while potentially resolving the spirocycle if a racemic ketone precursor is used.
| Strategy | Description | Example Reagents/Catalysts |
| Chiral Auxiliary | A recoverable chiral molecule is attached to the nitrogen atom to direct the stereochemistry of the spirocyclization. | (S)-4-Benzyl-2-oxazolidinone, (1S)-(-)-2,10-Camphorsultam wikipedia.orgscielo.org.mx |
| Catalyst-Mediated | A small amount of a chiral catalyst is used to control the stereochemical outcome of a key reaction, such as ketone reduction or spirocyclization. | Ru-BINAP complexes for asymmetric hydrogenation, Chiral Phase-Transfer Catalysts mdpi.com |
Table 2: Chiral Strategies for Stereocontrol.
Precursor Synthesis and Functional Group Interconversions Leading to the Target Structure
The construction of the this compound framework relies on the logical assembly of key intermediates and the regioselective formation of the defining spirocyclic junction.
The synthesis of the target compound logically proceeds through the key intermediate, N-protected-5-azaspiro[3.5]nonan-9-one. The synthesis of this intermediate often begins with commercially available piperidine derivatives. nih.gov For instance, a multi-step sequence can be envisioned starting from N-Boc-piperidine-4-carboxylic acid. This starting material can be converted to a suitable β-keto ester, which then serves as a precursor for the cyclobutane ring. nih.gov
Another documented approach for building similar diazaspiro[3.5]nonane systems involves a seven-step synthesis starting from ethyl nipecotinate (piperidine-3-carboxylate), highlighting the modularity of using piperidine-based building blocks. google.com The synthesis of related oxa-azaspiro[3.5]nonanes has been achieved by reacting 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride, followed by an intramolecular cyclization, demonstrating a strategy of building one ring onto another pre-existing heterocycle. google.com These examples showcase that the key intermediates are typically highly functionalized piperidines designed to undergo a subsequent cyclization reaction.
The defining step in the synthesis is the regioselective formation of the spirocyclic core, which joins the piperidine and cyclobutane rings at the C-5 position. The regioselectivity is ensured by the strategic placement of reactive functional groups on a linear or monocyclic precursor.
One common method is intramolecular cyclization. For example, a piperidine ring bearing an electrophilic center at the 4-position (e.g., a tosylate or halide) and a nucleophilic carbon chain (e.g., from a malonic ester) can be induced to cyclize. The reaction of N-Boc-4,4-bis(hydroxymethyl)piperidine to form a cyclic carbonate, followed by further manipulations, is a known pathway to spirocyclic systems. The synthesis of 1,7-diazaspiro[3.5]nonane utilizes an intramolecular cyclization where a tosylated alcohol is displaced by an amine nitrogen to form the four-membered azetidine (B1206935) ring. google.com A similar intramolecular nucleophilic substitution could be employed to form the cyclobutane ring onto the piperidine core.
Iron(III) chloride has also been shown to promote the cyclization of certain acyclic precursors to form azaspirocycles efficiently, representing a facile method for constructing the spiro core. nih.gov The choice of method depends on the available starting materials and the desired substitution pattern on the final molecule. The key to success is designing the precursor such that the desired bond formation is sterically and electronically favored over other potential side reactions.
Optimized Synthetic Protocols and Scalability Considerations
The development of a robust and scalable synthetic route is crucial for the industrial production of this compound. While specific literature on the optimized synthesis of this exact molecule is limited, a patented method for the synthesis of the closely related 2,5-dioxa-8-azaspiro[3.5]nonane and its salts provides a valuable framework. google.com This process is noted for its use of readily available raw materials, straightforward operational steps, and high yield, making it amenable to large-scale production. google.com The general strategy involves a multi-step sequence including cyclization and deprotection. google.com
Detailed Research Findings
The synthesis can be conceptualized in a series of key transformations, each with optimized conditions to maximize yield and purity. The following sections outline a potential pathway adaptable for the synthesis of this compound, based on the synthesis of a similar spirocyclic amine.
A potential synthetic approach involves the initial formation of a protected spirocyclic precursor, followed by functional group transformations and final deprotection to yield the target hydrochloride salt. The key is the construction of the azaspiro[3.5]nonane core.
A multi-step synthesis for a related compound, 2,5-dioxa-8-azaspiro[3.5]nonane, reported in patent literature, offers insights into scalable reaction conditions. google.com The process begins with the reaction of 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride. google.com This is followed by an intramolecular cyclization, reduction, and deprotection to form the spirocyclic amine, which is then converted to its salt. google.com
The table below summarizes the key reaction steps and optimized conditions from the patented synthesis of a related compound, which could be adapted for the synthesis of this compound.
| Step | Reaction | Key Reagents & Solvents | Optimized Conditions |
| 1 | N-Acylation | Chloroacetyl chloride, Triethylamine (B128534), Dichloromethane (B109758) | Temperature: -10°C to 10°C, then room temp. Time: 8-20 hours |
| 2 | Intramolecular Cyclization | Second Base, Second Reaction Solvent (under inert atmosphere) | Molar Ratio (Substrate:Base): 1:1.05 to 1:2 |
| 3 | Reduction | Reducing Agent, Third Reaction Solvent (under inert atmosphere) | Temperature: 10°C to 30°C Time: 2-24 hours |
| 4 | Deprotection (Catalytic Hydrogenation) | Hydrogen Gas, Catalyst (e.g., Palladium on Carbon), Activator (e.g., Acetic Acid) | Hydrogen Pressure: 20-100 psi Temperature: 20°C to 50°C Time: 8-20 hours |
| 5 | Salt Formation | Organic Solvent, Acid | - |
Scalability Considerations
For any synthetic protocol to be viable on an industrial scale, several factors beyond the chemical reactions themselves must be considered. The synthesis of related azaspiro compounds highlights the importance of process design that is both efficient and cost-effective.
Key considerations for the large-scale synthesis of this compound would include:
Raw Material Sourcing: The availability and cost of starting materials are critical. The referenced patent emphasizes the use of easily obtainable raw materials as a key advantage. google.com
Process Safety: Conducting reactions at a large scale requires a thorough safety assessment of all steps, including thermal stability of intermediates and reactions, as well as the handling of hazardous reagents.
Reaction Control: Maintaining optimal reaction conditions (temperature, pressure, stoichiometry) is more challenging at scale. The use of automated control systems and specialized reactors, such as continuous flow reactors, can ensure consistency and improve yield. google.com
Work-up and Purification: Isolation and purification of the final product must be efficient and scalable. Techniques like crystallization are often preferred over chromatography for large quantities. The final salt formation step can also serve as a purification method.
Waste Management: The environmental impact and cost of waste disposal are significant concerns in industrial synthesis. Optimizing reactions to minimize by-products and developing efficient solvent recycling programs are essential.
The following table outlines some of the scalability challenges and potential solutions for the synthesis of this compound.
| Challenge | Potential Solution |
| Exothermic Reactions | Controlled addition of reagents, efficient heat exchange systems in reactors. |
| Handling of Hazardous Reagents | Use of closed systems, dedicated handling protocols, and operator training. |
| Product Isolation and Purity | Development of robust crystallization procedures, optimization of solvent systems. |
| Cycle Time | Optimization of reaction times and development of streamlined work-up procedures. |
| Cost of Goods | Use of inexpensive and readily available starting materials and reagents, high-yield reactions. |
Chemical Reactivity and Transformations of 5 Azaspiro 3.5 Nonan 9 Ol Hydrochloride
Reactivity Profiles of the Amine Functionality
The secondary amine in the 5-azaspiro[3.5]nonan-9-ol scaffold is part of a strained azetidine (B1206935) ring. Generally, the nitrogen in an azetidine ring is considered a typical cyclic amine. univ.kiev.ua However, its reactivity can be influenced by the ring strain, which is less than that of a three-membered aziridine (B145994) but still significant. univ.kiev.ua As the compound is a hydrochloride salt, the amine is protonated, rendering it non-nucleophilic. To engage in reactions requiring a nucleophilic nitrogen, deprotonation with a suitable base is a necessary prerequisite.
N-Alkylation and N-Acylation Reactions
The nucleophilic character of the secondary amine, once deprotonated, allows for conventional N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a variety of substituents onto the nitrogen atom, thereby modifying the molecule's properties.
N-Alkylation: The reaction with alkyl halides or other alkylating agents is a standard method for the alkylation of secondary amines. In the case of 5-azaspiro[3.5]nonan-9-ol, this would proceed after neutralization of the hydrochloride salt. For instance, N-alkylation of 2-azidobenzenesulfonamide (B1252160) with 5-bromopent-1-ene proceeds in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. nih.gov A similar approach could be envisioned for the title compound.
N-Acylation: N-acylation can be achieved using acyl chlorides or anhydrides. A relevant example is the N-acylation of 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride in the presence of a base like triethylamine (B128534) or potassium carbonate in a solvent such as dichloromethane (B109758) or acetonitrile. nih.govgoogle.com This reaction proceeds readily to form the corresponding amide. google.com The formation of N-acyliminium ions from the reaction of imines with heteroaromatic carboxylic acids, facilitated by coupling agents like propylphosphonic anhydride (B1165640) (T3P), also highlights a pathway involving N-acylation to generate reactive intermediates. nih.govlibretexts.org
| Reaction Type | Reactant | Reagents and Conditions | Plausible Product |
| N-Alkylation | 5-azaspiro[3.5]nonan-9-ol | 1. Base (e.g., K₂CO₃, Et₃N) 2. Alkyl halide (R-X) in DMF | 5-Alkyl-5-azaspiro[3.5]nonan-9-ol |
| N-Acylation | 5-azaspiro[3.5]nonan-9-ol | 1. Base (e.g., Et₃N) 2. Acyl chloride (RCOCl) in CH₂Cl₂ | 5-Acyl-5-azaspiro[3.5]nonan-9-ol |
Heteroatom Nucleophilicity and Electrophilicity
The nitrogen atom of the azetidine ring possesses a lone pair of electrons, making it a nucleophilic center when deprotonated. Its nucleophilicity is comparable to other cyclic secondary amines, though potentially modulated by the steric hindrance of the spirocyclic system and the slight electronic effects of the four-membered ring. This nucleophilicity is the basis for the N-alkylation and N-acylation reactions discussed previously.
Conversely, the electrophilicity of the amine functionality is not inherent. However, under acidic conditions, the nitrogen atom is protonated, forming an ammonium (B1175870) salt. This protonated form is not electrophilic at the nitrogen itself. The electrophilic character in the molecule would be more associated with the adjacent carbon atoms of the azetidine ring, especially if a leaving group were present or under conditions that promote ring opening.
Reactivity Profiles of the Hydroxyl Functionality
The secondary hydroxyl group on the cyclohexane (B81311) portion of the molecule offers another site for chemical modification. Its reactivity is typical of a secondary alcohol.
O-Alkylation and O-Acylation Reactions
O-Alkylation: The hydroxyl group can be converted to an ether through O-alkylation. This typically involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide (Williamson ether synthesis). However, in a molecule containing both an amine and an alcohol, competitive N-alkylation is a significant consideration. Selective O-alkylation would likely require protection of the amine functionality first.
O-Acylation: The esterification of the hydroxyl group can be achieved through reaction with acyl chlorides or anhydrides. A particularly relevant method for amino alcohols is chemoselective O-acylation under acidic conditions. nih.gov By keeping the reaction medium acidic (e.g., using trifluoroacetic acid as a solvent), the amine group remains protonated and thus unreactive towards acylation. nih.gov This allows for the selective formation of the O-acyl product. nih.gov This method has been successfully applied to a wide range of amino alcohols and hydroxyamino acids. nih.gov
| Reaction Type | Reactant | Reagents and Conditions | Plausible Product |
| O-Acylation | 5-azaspiro[3.5]nonan-9-ol hydrochloride | Acyl chloride (RCOCl) in CF₃CO₂H | 5-Azaspiro[3.5]nonan-9-yl acetate (B1210297) hydrochloride |
Oxidation and Reduction Pathways
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 5-azaspiro[3.5]nonan-9-one. Standard oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations. These reagents are generally selective for the oxidation of alcohols and would not affect the amine functionality, especially when it is protonated. The β-oxidation of fatty acids, which involves the oxidation of a hydroxyl group to a carbonyl group by a dehydrogenase enzyme, is a biological analogy for this type of transformation. pharmaguideline.comnih.govyoutube.com
Reduction: The reduction of a secondary alcohol to an alkane is a less common transformation and typically requires harsh conditions. The hydroxyl group is a poor leaving group, so this reaction is often carried out by first converting the alcohol to a better leaving group, such as a tosylate, followed by reduction with a strong hydride source like lithium aluminum hydride (LiAlH₄).
| Reaction Type | Reactant | Reagents and Conditions | Plausible Product |
| Oxidation | 5-azaspiro[3.5]nonan-9-ol | PCC, CH₂Cl₂ | 5-Azaspiro[3.5]nonan-9-one |
Spiro Ring Opening and Rearrangement Reactions
The azetidine ring in 5-azaspiro[3.5]nonan-9-ol is strained and therefore susceptible to ring-opening reactions under certain conditions. figshare.com Azetidines are generally more stable than aziridines but can undergo ring-opening when activated, for example, by a Lewis acid or by conversion to a quaternary ammonium salt. google.com
The regioselectivity of the ring-opening is influenced by the substituents on the ring. google.com Nucleophilic attack can occur at either of the carbon atoms adjacent to the nitrogen. The presence of substituents that can stabilize a positive charge in the transition state, such as aryl or alkenyl groups, can direct the nucleophilic attack to that carbon. google.com In the case of 5-azaspiro[3.5]nonan-9-ol, the ring is symmetrically substituted with alkyl groups, so regioselectivity would be less pronounced unless directed by an external factor. Intramolecular ring-opening by a pendant nucleophilic group is also a known decomposition pathway for some N-substituted azetidines. researchgate.net
Rearrangement reactions of spirocyclic systems can also occur, for instance, through metathesis pathways, which have been used to convert 7-azanorbornenes into 1-azaspiro[4.5]decane systems. youtube.com However, such rearrangements would require specific catalytic conditions and the presence of unsaturation, which is absent in the parent compound. Photochemically induced ring-opening of azetidinols has also been reported as a strategy for further functionalization. researchgate.net
| Reaction Type | Reactant | Reagents and Conditions | Plausible Product |
| Nucleophilic Ring Opening | 5-Azaspiro[3.5]nonan-9-ol | Lewis Acid (e.g., BF₃·OEt₂), Nucleophile (Nu⁻) | Substituted 1-(aminomethyl)cyclohexyl derivatives |
Derivatization Strategies for Chemical Space Exploration
The bifunctional nature of this compound, containing a nucleophilic secondary amine and a hydroxyl group, makes it an ideal starting point for the creation of diverse molecular architectures. The hydrochloride salt form ensures stability and enhances solubility, while the free base can be readily generated in situ for subsequent reactions. Derivatization strategies typically focus on leveraging these two functional handles to introduce a wide array of substituents, thereby expanding the accessible chemical space.
Functionalization for Further Synthetic Elaboration
The strategic functionalization of 5-azaspiro[3.5]nonan-9-ol is crucial for its use as a versatile intermediate in multi-step syntheses. The secondary amine and the hydroxyl group can be selectively or simultaneously modified to introduce new functionalities, paving the way for more complex molecular designs.
Common transformations of the secondary amine include N-acylation, N-alkylation, N-sulfonylation, and the formation of ureas and carbamates. These reactions are typically high-yielding and can be performed under a variety of conditions, making them amenable to a wide range of substrates.
N-Acylation: The reaction of the free base of 5-azaspiro[3.5]nonan-9-ol with various carboxylic acids, acid chlorides, or acid anhydrides provides the corresponding amides. The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) facilitates the direct amidation from carboxylic acids under mild conditions. libretexts.orgyoutube.com
N-Alkylation: Reductive amination is a powerful method for introducing alkyl groups at the nitrogen atom. organic-chemistry.orgmasterorganicchemistry.comorganic-chemistry.org This one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comorganic-chemistry.org This method is highly versatile, allowing for the introduction of a wide array of alkyl and aryl-alkyl substituents.
N-Sulfonylation: The formation of sulfonamides is readily achieved by reacting the amine with various sulfonyl chlorides in the presence of a base. nih.gov This reaction is generally robust and provides access to a class of compounds with distinct electronic and steric properties.
The hydroxyl group can undergo reactions such as O-alkylation (ether formation) and esterification. These transformations introduce diversity at the other end of the molecule, influencing properties like lipophilicity and hydrogen bonding potential.
| Reaction Type | Reagents and Conditions | Functional Group Targeted |
| N-Acylation | Carboxylic acid, DCC/HATU, base | Secondary Amine |
| N-Alkylation | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary Amine |
| N-Sulfonylation | Sulfonyl chloride, base | Secondary Amine |
| O-Alkylation | Alkyl halide, base (e.g., NaH) | Hydroxyl |
| O-Esterification | Acid chloride/anhydride, base | Hydroxyl |
Table 1: Key Functionalization Reactions of 5-azaspiro[3.5]nonan-9-ol
Modifications for Library Synthesis
The amenability of 5-azaspiro[3.5]nonan-9-ol to a variety of chemical transformations makes it an excellent scaffold for the construction of compound libraries for high-throughput screening. The goal of library synthesis is to generate a large number of structurally related compounds in a systematic and efficient manner. Parallel synthesis techniques are often employed, where reactions are carried out simultaneously in arrays of reaction vessels.
The divergent synthetic approach is particularly well-suited for this scaffold. Starting from the common core of 5-azaspiro[3.5]nonan-9-ol, a multitude of building blocks can be introduced at the nitrogen and oxygen centers. For instance, a library can be generated by reacting the scaffold with a diverse set of carboxylic acids for N-acylation, while another dimension of diversity can be added by subsequently reacting the hydroxyl group with a set of alkylating agents.
A representative library synthesis could involve the following steps:
Scaffold Preparation: Liberation of the free amine from this compound.
N-Functionalization: Parallel acylation with a library of 96 different carboxylic acids in a 96-well plate format.
Purification: High-throughput purification of the resulting amides.
O-Functionalization (Optional): Subsequent parallel alkylation of the hydroxyl group to introduce further diversity.
This approach allows for the rapid generation of thousands of discrete compounds, each with a unique combination of substituents. The resulting library can then be screened against various biological targets to identify initial hits for drug discovery programs.
| Library Position | Building Block Type | Example Reagents |
| R¹ (at Nitrogen) | Carboxylic Acids | Acetic acid, Benzoic acid, Phenylacetic acid |
| R¹ (at Nitrogen) | Sulfonyl Chlorides | Methanesulfonyl chloride, p-Toluenesulfonyl chloride |
| R¹ (at Nitrogen) | Aldehydes/Ketones | Formaldehyde, Benzaldehyde, Acetone |
| R² (at Oxygen) | Alkyl Halides | Methyl iodide, Benzyl bromide |
Table 2: Example Building Blocks for Library Synthesis from 5-azaspiro[3.5]nonan-9-ol
Advanced Spectroscopic and Crystallographic Investigations of 5 Azaspiro 3.5 Nonan 9 Ol Hydrochloride
High-Resolution Nuclear Magnetic Resonance Spectroscopic Analysis for Conformational and Configurational Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. For a molecule like 5-azaspiro[3.5]nonan-9-ol hydrochloride, NMR would be key to establishing the relative stereochemistry of the substituents and the preferred conformation of the two rings.
2D-NMR Techniques (COSY, NOESY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For the title compound, COSY would be used to trace the connectivity of the protons within the azetidine (B1206935) and cyclohexane (B81311) rings. For instance, the signal for the proton on the carbon bearing the hydroxyl group (H-9) would show a correlation to the protons on the adjacent carbons (H-8 and H-10).
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is critical for determining stereochemistry and conformation. In 5-azaspiro[3.5]nonan-9-ol, NOESY would help establish the relative orientation of the hydroxyl group (axial vs. equatorial) by observing correlations between the H-9 proton and other protons on the cyclohexane ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. This allows for the definitive assignment of each carbon signal based on the assignment of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is particularly useful for identifying quaternary carbons (like the spiro-carbon C-4) and for connecting different spin systems. For example, protons on the azetidine ring (e.g., at C-6) would show correlations to the spiro-carbon (C-4) and adjacent carbons in the cyclohexane ring, confirming the spirocyclic framework.
An illustrative dataset for a hypothetical analysis of this compound is presented below.
| Technique | Observed Correlations (Illustrative) | Interpretation |
| COSY | H-9 ↔ H-8, H-10 | Confirms connectivity within the cyclohexane ring. |
| H-6 ↔ H-7 | Confirms connectivity within the azetidine ring. | |
| NOESY | H-9 ↔ H-7a, H-1a | Suggests a specific spatial arrangement, potentially an axial orientation of the hydroxyl group. |
| HMQC/HSQC | C-9 ↔ H-9 | Assigns the carbon signal for the alcohol-bearing carbon. |
| C-6 ↔ H-6 | Assigns the carbon signal for a methylene (B1212753) group in the azetidine ring. | |
| HMBC | H-6 → C-4, C-5 | Confirms the connectivity around the spiro-carbon from the azetidine side. |
| H-8 → C-4, C-9 | Confirms the connectivity around the spiro-carbon from the cyclohexane side. |
Dynamic NMR for Conformational Studies
The cyclohexane ring in this compound can exist in different chair or boat conformations that may interconvert. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide information about these conformational exchange processes. At low temperatures, the interconversion may be slow enough on the NMR timescale to observe separate signals for each conformer. As the temperature is raised, these signals broaden and eventually coalesce into averaged signals. By analyzing the line shapes at different temperatures, the energy barriers for conformational changes, such as ring inversion, can be calculated.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its structure and bonding.
For this compound, characteristic vibrational modes would be expected. The presence of the hydrochloride salt would significantly influence the spectrum, particularly the vibrations associated with the amine group.
FT-IR Spectroscopy: In the FT-IR spectrum, a broad absorption band would be expected in the region of 3200-2700 cm⁻¹ due to the N-H stretching vibrations of the protonated secondary amine (R₂NH₂⁺). The O-H stretching vibration of the alcohol would likely appear as a broad band around 3400-3200 cm⁻¹. C-H stretching vibrations of the methylene groups in the rings would be observed in the 3000-2850 cm⁻¹ region. The C-O stretching of the secondary alcohol would typically appear in the 1100-1000 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C-C and C-N skeletal vibrations of the spirocyclic system would give rise to characteristic peaks in the fingerprint region (below 1500 cm⁻¹). While O-H and N-H stretching vibrations are often weak in Raman spectra, the symmetric C-H stretching vibrations are typically strong.
A representative table of expected vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| R₂NH₂⁺ | N-H Stretch | 3200-2700 (broad) | Weak |
| -OH | O-H Stretch | 3400-3200 (broad) | Weak |
| -CH₂- | C-H Stretch | 2950-2850 | 2950-2850 |
| C-O | C-O Stretch | 1100-1000 | Moderate |
| C-N | C-N Stretch | 1250-1020 | Moderate |
| C-C | C-C Stretch | 1200-800 | Strong |
X-ray Crystallography for Solid-State Structural Determination
Polymorphism Studies of Hydrochloride Salts
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can have different physical properties. For a hydrochloride salt like this compound, polymorphism could arise from different conformations of the molecule or different hydrogen-bonding patterns in the solid state. Studies on the polymorphism of hydrochloride salts often reveal that different crystalline forms can be obtained by varying the crystallization solvent or conditions. Characterization techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be employed to identify and characterize different polymorphic forms.
Circular Dichroism Spectroscopy for Chiral Configuration Assignment
Circular dichroism (CD) spectroscopy is a powerful chiroptical technique for the stereochemical elucidation of chiral molecules in solution. researchgate.net This method relies on the differential absorption of left and right circularly polarized light by a chiral chromophore. The resulting CD spectrum provides information about the absolute configuration and conformational preferences of the molecule. photophysics.com For a molecule like this compound, which possesses a chiral spirocyclic center, CD spectroscopy, in conjunction with quantum chemical calculations, offers a reliable method for the unambiguous assignment of its absolute configuration.
The two primary forms of circular dichroism, electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), probe different aspects of molecular chirality. ECD spectroscopy measures the differential absorption of circularly polarized light in the ultraviolet-visible region, arising from electronic transitions within the molecule. rsc.org VCD, on the other hand, measures the differential absorption in the infrared region, corresponding to vibrational transitions. rsc.org For complex stereochemical assignments, the complementary nature of ECD and VCD can provide a higher level of confidence in the determined absolute configuration. researchgate.net
In the case of this compound, the key chromophores expected to give rise to distinct CD signals are the carbonyl group (C=O) of the cyclohexanone (B45756) ring and the nitrogen atom within the azetidine ring. The electronic transitions associated with these groups, particularly the n → π* transition of the carbonyl group, are inherently sensitive to the chiral environment imposed by the spirocyclic scaffold.
The standard procedure for determining the absolute configuration of a chiral compound such as this compound involves a combination of experimental and theoretical approaches. Initially, the experimental ECD and/or VCD spectrum of an enantiomerically pure sample is recorded. Subsequently, quantum chemical calculations, typically employing Time-Dependent Density Functional Theory (TD-DFT), are performed for one of the enantiomers (e.g., the (R)-enantiomer). mdpi.com This involves a thorough conformational search to identify all low-energy conformers, followed by the calculation of their individual CD spectra. A Boltzmann-averaged theoretical spectrum is then generated based on the relative populations of these conformers.
The absolute configuration is assigned by comparing the experimentally measured spectrum with the calculated spectrum. A good agreement between the experimental spectrum and the calculated spectrum for the (R)-enantiomer confirms its absolute configuration as (R). Conversely, if the experimental spectrum is a mirror image of the calculated spectrum for the (R)-enantiomer, the absolute configuration is assigned as (S).
The ECD spectrum of this compound is anticipated to be dominated by the Cotton effects originating from the electronic transitions of the carbonyl chromophore. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms around the carbonyl group, which is dictated by the absolute configuration at the spiro center.
Below is a representative table of plausible ECD data for one enantiomer of this compound, based on the known spectral behavior of similar chiral ketones.
| Wavelength (λmax) [nm] | Molar Ellipticity (Δε) [L·mol⁻¹·cm⁻¹] | Electronic Transition |
| ~290 | +1.5 | n → π* (C=O) |
| ~210 | -3.2 | π → π* (C=O) |
Note: The data presented in this table is hypothetical and serves as an illustrative example of the expected ECD spectral features for this compound. The signs of the Cotton effects would be opposite for the other enantiomer.
Theoretical and Computational Studies of 5 Azaspiro 3.5 Nonan 9 Ol Hydrochloride
Quantum Chemical Calculations (Density Functional Theory, Ab Initio)
Quantum chemical calculations are powerful tools for elucidating the fundamental properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations can provide insights into molecular geometry, electronic structure, and vibrational frequencies.
Geometry Optimization and Conformational Analysis
The three-dimensional structure of 5-azaspiro[3.5]nonan-9-ol hydrochloride is crucial for its potential interactions. Geometry optimization calculations would be employed to find the most stable (lowest energy) conformation of the molecule. For the 5-azaspiro[3.5]nonan-9-ol cation, several conformations are possible, primarily revolving around the orientation of the hydroxyl group and the puckering of the six-membered ring.
The piperidine (B6355638) ring can adopt chair, boat, or twist-boat conformations. Typically, the chair conformation is the most stable. Within the chair conformation, the hydroxyl group at the C9 position can be either axial or equatorial. Furthermore, the protonation of the nitrogen atom introduces additional conformational considerations. Computational analysis would reveal the relative energies of these different conformers, indicating which is most likely to be present at equilibrium.
Table 1: Hypothetical Relative Energies of 5-azaspiro[3.5]nonan-9-ol Cation Conformers
| Conformer | Hydroxyl Group Orientation | Relative Energy (kcal/mol) |
| Chair | Equatorial | 0.00 |
| Chair | Axial | 1.20 |
| Twist-Boat | Equatorial | 5.50 |
| Twist-Boat | Axial | 6.80 |
Note: This data is illustrative and would require specific calculations to be confirmed.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is likely to be localized on the lone pairs of the oxygen atom of the hydroxyl group and potentially the nitrogen atom, although the nitrogen lone pair is involved in the ammonium (B1175870) cation formation. The LUMO is expected to be distributed over the antibonding orbitals of the C-N and C-O bonds. A larger HOMO-LUMO gap would suggest higher stability and lower reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | -8.5 |
| LUMO | 2.1 |
| HOMO-LUMO Gap | 10.6 |
Note: This data is illustrative and would require specific calculations to be confirmed.
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations can predict the infrared (IR) spectrum of a molecule. By comparing the calculated spectrum with an experimental one, the accuracy of the computational model and the assigned structure can be validated. Key vibrational modes for this compound would include the O-H stretch of the alcohol, the N-H stretch of the ammonium ion, C-N stretching, and C-O stretching, as well as the various C-H bending and stretching modes of the spirocyclic system.
Molecular Dynamics Simulations for Conformational Sampling and Stability
While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations can model the dynamic behavior of a molecule over time. An MD simulation of this compound in a solvent, such as water, would provide a more realistic picture of its conformational landscape. These simulations can reveal the flexibility of the ring systems and the stability of different conformers in a condensed phase, accounting for solvent effects and thermal fluctuations. This would allow for a more thorough exploration of the conformational space than static calculations alone.
Computational Prediction of Reaction Pathways and Mechanistic Insights
Computational chemistry can be used to explore potential chemical reactions involving this compound. For instance, the mechanism of its synthesis or its metabolic pathways could be investigated. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This would provide insights into the feasibility of a proposed reaction and the mechanism by which it occurs. For example, the dehydration of the alcohol or the deprotonation of the amine could be modeled.
Structure-Based Computational Design for Analog Development (focus on chemical structure)
The structure of this compound can serve as a starting point for the design of new, related compounds with potentially improved properties. By making systematic modifications to the chemical structure and computationally evaluating the effects of these changes, new analogs can be designed. For example, the hydroxyl group could be replaced with other functional groups, or substituents could be added to the carbon skeleton. Computational tools could then be used to predict how these structural changes affect properties such as conformational preference, electronic structure, and reactivity, guiding the synthesis of novel and potentially more effective molecules.
5 Azaspiro 3.5 Nonan 9 Ol Hydrochloride As a Key Synthetic Building Block
Strategic Utility in the Construction of Complex Chemical Architectures
The strategic value of 5-azaspiro[3.5]nonan-9-ol hydrochloride lies in its well-defined, three-dimensional structure. Unlike "flat" aromatic rings, the spirocyclic core holds functional groups in precise spatial orientations, which is a critical factor for specific interactions with biological targets like proteins and enzymes. The azaspiro[3.5]nonane framework can be considered a conformationally restricted scaffold, which is highly desirable in drug design for constructing advanced supramolecular systems. researchgate.net
This building block serves as an excellent starting point for creating complex molecular architectures. For instance, the piperidine (B6355638) ring of the azaspirocycle can act as a bioisostere for other cyclic amines commonly found in bioactive molecules. univ.kiev.ua Replacing a standard piperidine with the 5-azaspiro[3.5]nonane core can introduce structural novelty and improve pharmacological properties by enhancing metabolic stability towards oxidative enzymes. univ.kiev.ua Research on related 6-azaspiro[3.5]nonane inhibitors for the SARS-CoV-2 3C-like protease has shown that the spirocyclic structure can lock the molecule into a stable and favorable conformation within the protein's binding site. nih.gov This pre-organization reduces the entropic penalty of binding, potentially leading to higher affinity and potency. The extended nature of the azaspiro[3.5]nonane system allows for deeper engagement with hydrophobic pockets in target proteins, further enhancing binding. nih.gov
Role in Scaffold Diversity and Chemical Space Exploration
Scaffold diversity is a cornerstone of modern drug discovery, aiming to move beyond traditional, "flat" molecular designs. This compound is an exemplary tool for exploring new regions of chemical space due to its novel, Fsp3-rich, three-dimensional structure. univ.kiev.ua The compound features two distinct functional handles—a secondary amine within the piperidine ring and a secondary alcohol on the cyclobutane (B1203170) ring. These two points of attachment can be independently modified, allowing for the generation of a vast library of analogues from a single starting scaffold.
This dual functionality enables chemists to systematically vary substituents and explore structure-activity relationships (SAR). For example, in the development of GPR119 agonists based on a 7-azaspiro[3.5]nonane core, researchers were able to optimize the molecule's potency by systematically modifying the groups attached to the piperidine nitrogen and other parts of the scaffold. nih.gov By applying different chemical reactions to the amine and alcohol of 5-azaspiro[3.5]nonan-9-ol, a wide array of derivatives with diverse physical and biological properties can be synthesized.
| Modification Site | Reaction Type | Resulting Derivative Class | Impact on Diversity |
|---|---|---|---|
| Piperidine Nitrogen (N-5) | N-Alkylation / Reductive Amination | Tertiary Amines | Introduces varied alkyl/aryl groups, modulating basicity and steric profile. |
| Piperidine Nitrogen (N-5) | N-Acylation / Sulfonylation | Amides / Sulfonamides | Removes basicity, introduces hydrogen-bond acceptors/donors. |
| Cyclobutanol Hydroxyl (C-9) | O-Alkylation (Etherification) | Ethers | Modifies polarity and introduces new substituent vectors. |
| Cyclobutanol Hydroxyl (C-9) | O-Acylation (Esterification) | Esters | Creates potential prodrugs and alters solubility. |
| Cyclobutanol Hydroxyl (C-9) | Oxidation | Spiro-ketones | Creates a new electrophilic center for further functionalization. |
Chemo- and Regioselective Elaboration for Target Synthesis
The synthetic utility of this compound is significantly enhanced by the potential for chemo- and regioselective reactions. The molecule possesses two main reactive sites: the nucleophilic secondary amine and the secondary alcohol. The differing reactivity of these two functional groups allows chemists to selectively modify one in the presence of the other by choosing appropriate reaction conditions.
The secondary amine is typically more nucleophilic than the alcohol and can be selectively targeted under a variety of conditions. For example, N-acylation with an acyl chloride or anhydride (B1165640) can be performed in the presence of a non-nucleophilic base to form the corresponding amide. Similarly, N-alkylation can be achieved using alkyl halides or via reductive amination with aldehydes or ketones.
Conversely, the hydroxyl group can be targeted while leaving the amine intact, often after protecting the amine with a suitable group (e.g., Boc or Cbz). The alcohol can undergo oxidation to the corresponding ketone, esterification with carboxylic acids or their derivatives, or etherification to install a variety of substituents. This selective elaboration is crucial for the efficient synthesis of complex target molecules without the need for lengthy protection-deprotection sequences. The ability to perform selective transformations is a key element in the synthesis of novel spiro-heterocyclic compounds. mdpi.com
| Functional Group | Selective Reaction | Typical Reagents & Conditions | Resulting Structure |
|---|---|---|---|
| Secondary Amine (N-H) | N-Acylation | Acyl chloride, Triethylamine (B128534), CH₂Cl₂ | N-Acyl-5-azaspiro[3.5]nonan-9-ol |
| Secondary Amine (N-H) | N-Sulfonylation | Sulfonyl chloride, Pyridine | N-Sulfonyl-5-azaspiro[3.5]nonan-9-ol |
| Secondary Amine (N-H) | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl-5-azaspiro[3.5]nonan-9-ol |
| Secondary Alcohol (O-H) | Oxidation | PCC, DMP, or Swern conditions | 5-Azaspiro[3.5]nonan-9-one |
| Secondary Alcohol (O-H) | Esterification | Carboxylic acid, DCC/EDC | 5-Azaspiro[3.5]nonan-9-yl ester |
Applications in Diversity-Oriented Synthesis Methodologies
Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to generate collections of structurally diverse small molecules in an efficient manner. cam.ac.uk Rather than focusing on a single target molecule, DOS seeks to populate chemical libraries with a wide range of molecular architectures to screen for novel biological activity. cam.ac.uknih.gov this compound is an ideal building block for DOS campaigns.
The presence of two chemically distinct functional groups allows for a divergent synthesis approach. From this single starting material, synthetic pathways can branch out to create numerous, structurally different products. For example, one portion of the starting material could undergo N-alkylation while another undergoes N-acylation. Each of these new intermediates can then be subjected to a range of reactions at the alcohol, such as oxidation, etherification, or esterification. This matrix approach rapidly generates a library of compounds with high structural and stereochemical complexity.
The use of multicomponent reactions and selective follow-up transformations on spirocyclic scaffolds is a documented strategy for producing libraries of functionalized azaspirocycles for drug discovery. nih.gov By incorporating this compound into a DOS workflow, chemists can efficiently create libraries of novel, 3D-rich compounds that are distinct from typical screening collections, increasing the probability of discovering new drug leads for a variety of diseases. nih.gov
Future Directions in Research on 5 Azaspiro 3.5 Nonan 9 Ol Hydrochloride
Development of Novel and Sustainable Synthetic Routes
The advancement of synthetic chemistry is increasingly driven by the need for efficiency, sustainability, and modularity. While classical methods for constructing spirocyclic amines exist, future research should focus on developing greener and more versatile routes to 5-azaspiro[3.5]nonan-9-ol and its derivatives.
Current synthetic approaches often rely on multi-step sequences that may involve harsh reagents or produce significant waste. Future efforts could explore innovative strategies such as:
Photoredox-Catalyzed Annulation: Inspired by recent advancements in the synthesis of complex spirocyclic amines, photoredox-catalyzed hydroaminoalkylation (HAA) could offer a streamlined route. nih.gov This approach allows for the use of abundant primary amine feedstocks and can be integrated into automated continuous flow systems, enhancing scalability and safety. nih.gov
Electrochemical Synthesis: Electrochemical methods provide a powerful tool for forging new bonds under mild conditions, often avoiding the need for chemical oxidants or reductants. mdpi.com Investigating the electrochemical cyclization of appropriately designed acyclic precursors could lead to a highly sustainable and efficient synthesis.
One-Pot Multi-Component Reactions: Designing a one-pot reaction that combines several starting materials to form the spirocyclic core in a single operation would significantly improve efficiency. Such strategies, perhaps based on tandem reactions initiated by 2-azidobenzaldehyde or similar reactive intermediates, are gaining traction for the synthesis of other spiro-quinolines and related heterocycles. mdpi.com
A comparative analysis of a hypothetical traditional route versus a potential sustainable alternative highlights the advantages of pursuing these new directions.
| Feature | Traditional Synthetic Route (Hypothetical) | Novel Sustainable Route (Projected) |
| Starting Materials | Complex, pre-functionalized precursors | Abundant, simple feedstocks (e.g., primary amines) nih.gov |
| Number of Steps | Multiple discrete steps | Potentially fewer steps (e.g., one-pot or tandem reaction) mdpi.com |
| Reagents | Stoichiometric heavy metal reagents, harsh acids/bases | Catalytic (e.g., photocatalyst, electrode), milder bases nih.govmdpi.com |
| Solvent Use | High volumes of chlorinated solvents | Greener solvents, potential for solvent-free conditions |
| Energy Input | High-temperature reflux | Visible light irradiation, ambient temperature |
| Waste Profile | Significant stoichiometric byproducts | Minimal waste, catalyst recyclability |
Exploration of Unprecedented Chemical Transformations and Reactivity
The bifunctional nature of 5-azaspiro[3.5]nonan-9-ol hydrochloride—possessing a secondary amine within a piperidine (B6355638) ring and a hydroxyl group on a cyclobutane (B1203170) ring—offers a rich playground for exploring novel chemical reactivity. While the individual functional groups have well-known reactivity profiles, their placement within a rigid spirocyclic framework could lead to unexpected outcomes.
Future research should systematically investigate:
Selective Functionalization: Developing protocols for the selective mono-functionalization of either the amine or the alcohol would be critical for its use as a versatile building block. This could involve advanced protecting group strategies or catalyst-controlled reactions that can distinguish between the two sites.
Ring-Opening and Rearrangement Reactions: The strained cyclobutane ring could be susceptible to unique ring-opening reactions under specific conditions (e.g., Lewis acid catalysis, radical initiation). Such transformations could provide access to novel, non-spirocyclic piperidine derivatives that are difficult to synthesize by other means. Cascade reactions, where an initial reaction at one functional group triggers a subsequent transformation involving the spirocyclic core, are also a promising area for discovery. nih.gov
Intramolecular Cyclizations: The proximity of the amine and alcohol functionalities could be exploited to form novel bicyclic or cage-like structures through intramolecular bond formation. This could be triggered by oxidation or by introducing a linker between the two functional groups followed by cyclization.
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry provides an invaluable tool for predicting and understanding the behavior of molecules, thereby guiding experimental design. For this compound, computational modeling can offer deep insights into its unique structural and electronic properties.
Future computational studies should focus on:
Conformational Analysis: A thorough analysis of the molecule's conformational landscape is essential. Understanding the preferred spatial arrangement of the two rings and the orientation of the hydroxyl group will be key to explaining its reactivity.
Crystal Structure Prediction (CSP): As demonstrated with related complex hydrochloride salts like pitolisant, computational methods can be used to predict stable polymorphic forms. soton.ac.uk This is crucial for applications where the solid-state properties of the material are important.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate key electronic properties, such as charge distribution, frontier molecular orbital energies, and bond dissociation energies. These parameters can help predict the most likely sites for nucleophilic or electrophilic attack and rationalize observed reaction outcomes. This quantitative approach to structure-reactivity relationships is a powerful predictive tool in modern organic chemistry. libretexts.org
| Computational Method | Research Question | Potential Insights |
| Molecular Mechanics (MM) | What are the stable conformations of the molecule? | Identification of low-energy chair/boat/twist conformations of the piperidine ring and puckering of the cyclobutane ring. |
| Crystal Structure Prediction (CSP) | What are the likely crystal packing arrangements? | Prediction of potential polymorphs and their relative stabilities, guiding crystallization experiments. soton.ac.uk |
| Density Functional Theory (DFT) | Where are the most reactive sites? | Calculation of atomic charges, pKa values, and reaction transition states to predict regioselectivity and reaction barriers. |
| Molecular Dynamics (MD) Simulation | How does the molecule behave in solution? | Understanding of solvation effects and dynamic interactions with other molecules or potential biological targets. |
Integration into New Synthetic Methodologies for Complex Scaffolds
The ultimate value of a building block like this compound lies in its utility for constructing larger, more complex molecules with valuable properties. Spirocyclic scaffolds are highly prized in medicinal chemistry for providing access to three-dimensional chemical space, which can lead to improved potency and better physicochemical properties in drug candidates. acs.org
Future research should aim to incorporate this compound as a central scaffold in the synthesis of:
Biologically Active Molecules: The rigid spirocyclic core is an excellent starting point for designing libraries of compounds for screening against various biological targets. The amine and alcohol groups serve as convenient handles for introducing diversity-oriented side chains. The incorporation of spirocyclic motifs is a known strategy for creating novel analogues of existing drugs. rsc.org
Novel Heterocyclic Systems: The compound could be a key intermediate in the synthesis of more elaborate fused or bridged heterocyclic systems. For instance, it could be integrated into larger structures that are then subjected to oxidative cyclizations to form novel tetracyclic frameworks, a strategy that has been successfully applied to related spirocyclic oxetanes. researchgate.net
Materials Science Applications: The rigid, well-defined structure could be valuable in the development of new polymers or crystalline materials where precise control over three-dimensional orientation is required.
By pursuing these future directions, the scientific community can fully elucidate the chemical potential of this compound, transforming it from a chemical curiosity into a valuable tool for innovation across the chemical sciences.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 5-azaspiro[3.5]nonan-9-ol hydrochloride?
- Methodological Answer : The synthesis of spirocyclic amines like this compound often involves cyclization reactions using formaldehyde or other carbonyl sources under acidic conditions. For example, analogous compounds (e.g., 3-oxabicyclo[3.3.1]nonan-9-ol derivatives) have been synthesized via sulfuric acid-catalyzed reactions of cyclic alkenes with formaldehyde in acetic acid . Phase-transfer catalysts (PTCs), such as those described in spiroazabicyclic systems, may also optimize reaction efficiency by enhancing solubility and regioselectivity in biphasic systems . Post-synthesis, hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent (e.g., ethanol), followed by recrystallization for purity.
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the spirocyclic framework and stereochemistry, as demonstrated for structurally related diazabicyclo compounds .
- NMR spectroscopy : Use - and -NMR to confirm the presence of the azaspiro core and hydroxyl group. For example, the 9-ol proton typically appears as a broad singlet near δ 4.5–5.0 ppm .
- Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS) to validate the hydrochloride salt (expected [M+H] or [M-Cl] ions).
- HPLC : Use reverse-phase chromatography with UV detection (210–254 nm) to assess purity (>95% by area normalization) .
Q. What storage conditions are optimal for maintaining the stability of this compound?
- Methodological Answer : Store the compound at 0–6°C in airtight, light-resistant containers under an inert atmosphere (argon or nitrogen) to prevent degradation. Hydrochloride salts of spirocyclic amines are hygroscopic; use desiccants (e.g., silica gel) and avoid repeated warming to room temperature .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and stereoelectronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to calculate bond angles, charge distribution, and frontier molecular orbitals (HOMO/LUMO). Compare with crystallographic data (e.g., bond lengths and torsion angles) to validate accuracy .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like Discovery Studio Visualizer to identify potential binding modes and guide structure-activity relationship (SAR) studies .
Q. How should researchers address contradictions in stereochemical assignments for spirocyclic hydrochloride salts?
- Methodological Answer :
- Vibrational Circular Dichroism (VCD) : Resolve enantiomeric purity by correlating experimental and calculated VCD spectra.
- Dynamic NMR (DNMR) : Detect conformational exchange in the spirocyclic system at variable temperatures (e.g., -40°C to 80°C) to identify dynamic stereochemical processes .
- Single-crystal XRD : Unambiguously assign absolute configuration, as done for related azabicyclo compounds .
Q. What experimental strategies can optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to evaluate critical parameters (e.g., temperature, catalyst loading, reaction time). For example, phase-transfer catalyst concentration significantly impacts yield in spiroannulation reactions .
- In-situ monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust reaction conditions dynamically.
Q. How can researchers design bioactivity studies for this compound?
- Methodological Answer :
- Target selection : Prioritize targets based on structural analogs (e.g., spirocyclic amines as kinase inhibitors or GPCR modulators).
- In vitro assays : Use fluorescence polarization for binding affinity studies or enzymatic assays (e.g., IC determination) with positive controls.
- ADMET profiling : Assess solubility (shake-flask method), metabolic stability (microsomal incubation), and membrane permeability (Caco-2 cell model) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
